1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]propan-1-one
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Overview
Description
Compound A , is a synthetic organic compound with a complex structure. Let’s break down its features:
Chemical Formula: CHNOS
Molecular Weight: 412.56 g/mol
IUPAC Name: 1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]propan-1-one
Preparation Methods
Synthetic Routes::
Condensation Reaction:
Industrial Production:
Chemical Reactions Analysis
Compound A undergoes various chemical reactions:
Oxidation: It can be oxidized to form an oxo group.
Reduction: Reduction of the ketone group yields the corresponding alcohol.
Substitution: The piperidine nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Compound A finds applications in:
Mechanism of Action
- Compound A likely interacts with specific molecular targets.
- Further studies are needed to elucidate its precise mechanism.
- Potential pathways include inhibition of enzymes or modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness of Compound A:
Properties
Molecular Formula |
C25H30N2O2S |
---|---|
Molecular Weight |
422.6 g/mol |
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(5-methyl-2-propan-2-ylphenoxy)propan-1-one |
InChI |
InChI=1S/C25H30N2O2S/c1-16(2)20-10-9-17(3)15-22(20)29-18(4)25(28)27-13-11-19(12-14-27)24-26-21-7-5-6-8-23(21)30-24/h5-10,15-16,18-19H,11-14H2,1-4H3 |
InChI Key |
APKYRLHGODKXIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC(C)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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